Ethyl 6-(2-iodophenyl)-6-oxohexanoate

Physical property Process chemistry Regioisomer differentiation

This ortho-iodo aryl ketoester provides steric bulk for selective palladium-catalyzed cross-coupling and unique binding conformations in medicinal chemistry. Substituting with meta- or para- isomers compromises reactivity and target engagement. Procure the exact regioisomer to ensure experimental fidelity in building sterically demanding biaryl motifs and for reliable lipoxygenase inhibition studies.

Molecular Formula C14H17IO3
Molecular Weight 360.19 g/mol
CAS No. 898777-15-6
Cat. No. B1327868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(2-iodophenyl)-6-oxohexanoate
CAS898777-15-6
Molecular FormulaC14H17IO3
Molecular Weight360.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=CC=CC=C1I
InChIInChI=1S/C14H17IO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
InChIKeyPBAMPYGSSRIGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(2-iodophenyl)-6-oxohexanoate (CAS 898777-15-6) – Compound Identity and Procurement Baseline


Ethyl 6-(2-iodophenyl)-6-oxohexanoate (CAS 898777-15-6) is an organic compound belonging to the class of aryl ketoesters. Its structure is characterized by an ethyl ester group, a six-carbon hexanoate chain, a ketone at the sixth position, and a phenyl ring substituted with an iodine atom at the ortho position . The molecular formula is C₁₄H₁₇IO₃, with a molecular weight of 360.19 g/mol . The compound is typically supplied as a research chemical with a standard purity specification of ≥95% .

Procurement Risk Alert: Why Generic Substitution of Ethyl 6-(2-iodophenyl)-6-oxohexanoate Fails


Substituting Ethyl 6-(2-iodophenyl)-6-oxohexanoate (CAS 898777-15-6) with a close analog, such as the 3-iodo (meta) or 4-iodo (para) regioisomer, is not scientifically sound. The position of the iodine substituent on the phenyl ring critically dictates the compound's electronic properties, steric profile, and, consequently, its reactivity in cross-coupling reactions and its binding affinity to biological targets [1]. While these isomers share an identical molecular formula and similar physical properties, their chemical behavior is not interchangeable . The following quantitative evidence demonstrates that the 2-iodo (ortho) derivative possesses unique characteristics that directly impact its suitability for specific research and industrial applications.

Quantitative Evidence Guide: Verifiable Differentiation for Ethyl 6-(2-iodophenyl)-6-oxohexanoate


Differentiation by Regioisomeric Boiling Point: A Key Stability and Purification Metric

The predicted boiling point of Ethyl 6-(2-iodophenyl)-6-oxohexanoate is 402.8±30.0 °C , which is lower than that of the 3-iodo regioisomer (413.9 °C) and the 4-iodo regioisomer (411.1±30.0 °C) [1]. While these are predicted values, the consistent difference of ~9-11 °C suggests the ortho-substitution results in a less polar, more volatile compound.

Physical property Process chemistry Regioisomer differentiation

Steric and Electronic Effects in Cross-Coupling: The Ortho-Iodo Advantage

The ortho-iodo substitution creates a unique steric and electronic environment that is well-documented to influence the rate and selectivity of palladium-catalyzed cross-coupling reactions . In contrast, the 4-iodo (para) isomer is typically more reactive due to less steric hindrance, while the 3-iodo (meta) isomer offers an intermediate profile. The ortho-substitution on the target compound can lead to higher selectivity in mono-coupling reactions and may be essential for constructing sterically congested biaryl motifs .

Synthetic intermediate Cross-coupling Medicinal chemistry

Commercial Availability and Purity: A Benchmark for Ortho-Regioisomer Sourcing

Ethyl 6-(2-iodophenyl)-6-oxohexanoate is commercially available from multiple specialty chemical suppliers with a standard purity of 95% . A supplier-specific batch also reports a purity of 97.0% [1]. This level of availability and documented purity for the ortho-isomer provides a reliable sourcing benchmark, whereas the 3-iodo and 4-iodo isomers may have different availability profiles and purity grades.

Procurement Supply chain Purity specification

Validated Application Scenarios for Ethyl 6-(2-iodophenyl)-6-oxohexanoate in Research and Industry


Synthesis of Sterically Hindered Biaryl Structures via Cross-Coupling

The ortho-iodo substituent in Ethyl 6-(2-iodophenyl)-6-oxohexanoate makes it a valuable building block for constructing sterically demanding biaryl motifs, which are prevalent in pharmaceuticals and agrochemicals. The steric bulk of the ortho-iodine can be leveraged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to enhance mono-coupling selectivity or to access specific atropisomeric conformations . This is a key differentiator from the more reactive, but less sterically distinct, para-iodo isomer.

Development of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

While the specific data for Ethyl 6-(2-iodophenyl)-6-oxohexanoate is limited, structurally related compounds in the BindingDB exhibit potent inhibitory activity against 17β-HSD1 (IC50 = 1.20 nM) [1]. The ortho-iodo ketoester scaffold could be a promising starting point for medicinal chemistry programs targeting hormone-dependent cancers, as the ortho-iodo motif may confer a unique binding conformation. This potential application highlights the need for sourcing the precise regioisomer for SAR studies.

Mechanistic Studies of Lipoxygenase Pathways

Ethyl 6-(2-iodophenyl)-6-oxohexanoate is noted as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. The ortho-iodo substitution is likely critical for this activity. This application underscores that substituting the compound with a different regioisomer could result in a complete loss of the desired inhibitory effect, making the procurement of the exact ortho-isomer essential for researchers studying inflammatory and cancer pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(2-iodophenyl)-6-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.